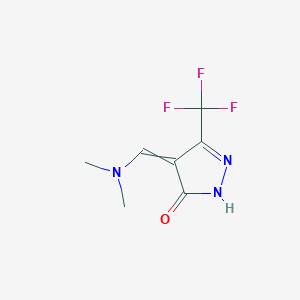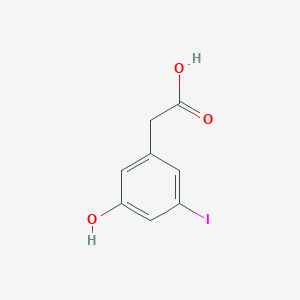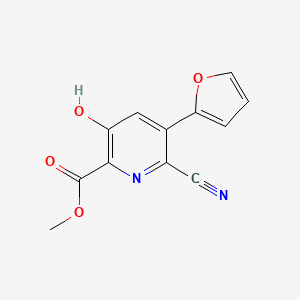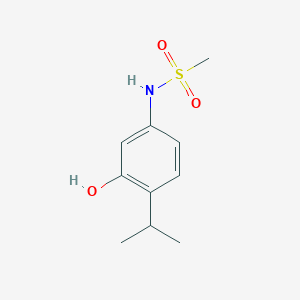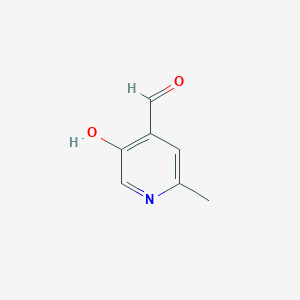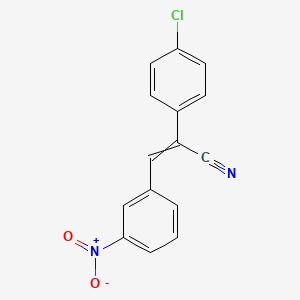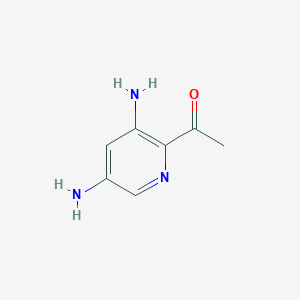![molecular formula C9H8N2O6 B14852232 [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)
[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxycarbonyl group, a nitro group, and an acetic acid moiety attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloropyridine to introduce the nitro group at the 4-position. This is followed by the introduction of the methoxycarbonyl group through esterification. Finally, the acetic acid moiety is introduced via a substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form corresponding amines, which can further participate in various organic transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its functional groups allow for the creation of materials with tailored characteristics.
Mécanisme D'action
The mechanism of action of [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid depends on its specific application. In chemical reactions, its functional groups participate in various transformations, such as nucleophilic substitution or reduction. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
- [6-(Methoxycarbonyl)-4-nitropyridin-3-YL]acetic acid
- [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]propionic acid
- [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]butyric acid
Uniqueness: [6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxycarbonyl, nitro, and acetic acid moieties allow for diverse chemical transformations and make it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H8N2O6 |
|---|---|
Poids moléculaire |
240.17 g/mol |
Nom IUPAC |
2-(6-methoxycarbonyl-4-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O6/c1-17-9(14)7-4-6(11(15)16)2-5(10-7)3-8(12)13/h2,4H,3H2,1H3,(H,12,13) |
Clé InChI |
NUOJKMNGORUBHX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)CC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




